N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine
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Overview
Description
N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine typically involves the reaction between benzaldehyde and an amine. The process begins with the formation of an enamine, followed by an S_N2 alkylation reaction with a reactive alkyl halide to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply to ensure the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form stable imine bonds makes it useful in bioconjugation techniques.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural properties.
Industry: It can be used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine involves the formation of imine bonds, which can interact with various molecular targets. The compound’s imine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its use in bioconjugation and other applications .
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Similar in structure but lacks the cyclohexanimine moiety.
N-Benzylideneethylenediamine: Contains an ethylenediamine backbone instead of cyclohexanimine.
N-Benzylidene-N’-methylcyclohexanimine: Similar but with a methyl group attached to the nitrogen atom.
Uniqueness
N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine is unique due to its combination of a benzylidene group and a cyclohexanimine moiety. This structural arrangement provides distinct chemical properties and reactivity patterns that are not observed in other similar compounds .
Properties
CAS No. |
62730-92-1 |
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Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N-[2-(benzylideneamino)ethyl]cyclohexanimine |
InChI |
InChI=1S/C15H20N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-12H2 |
InChI Key |
AVOOBEWCPSWESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCCN=CC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
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